Cyclic di-AMP

Overview

Description

Cyclic di-AMP is a second messenger used in signal transduction in bacteria and archaea . It is synthesized by many archaea and bacteria, including the Gram-positive pathogenic bacterium Listeria monocytogenes . It is present in many Gram-positive bacteria, some Gram-negative species, and archaea of the phylum euryarchaeota . It is involved in the maintenance of osmotic pressure, response to DNA damage, and control of central metabolism, biofilm formation, acid stress resistance, and other functions .

Synthesis Analysis

Cyclic di-AMP is synthesized by a membrane-bound diadenylate cyclase (also called diadenylyl cyclase, CdA, and DAC) enzyme called CdaA (DacA). DacA condenses two ATP molecules to make c-di-AMP, releasing 2 pyrophosphates in the process . DacA requires a manganese or cobalt metal ion cofactor .

Molecular Structure Analysis

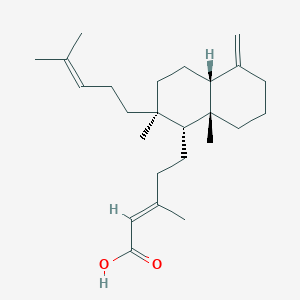

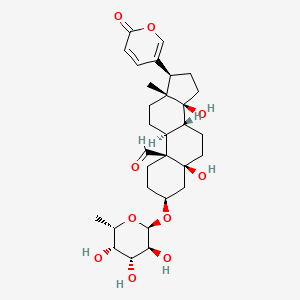

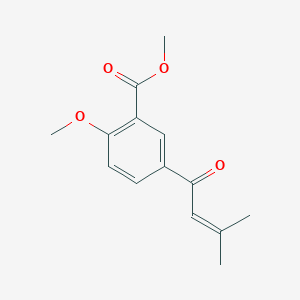

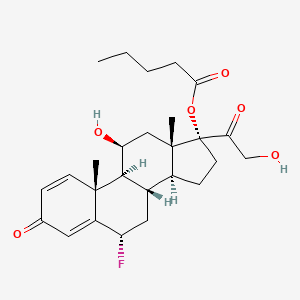

The molecular structure of Cyclic di-AMP consists of two adenosine monophosphates linked via two phosphodiester linkages . The chemical formula of Cyclic di-AMP is C20H24N10O12P2 .

Chemical Reactions Analysis

Cyclic dinucleotides (CDNs) are biosynthesized from two nucleoside 5′-triphosphates by cyclase enzymes . The synthesis of Cyclic di-AMP involves key reactions which form the internal phosphodiester linkages and construct the CDN skeleton, namely dimerization and cyclization .

Physical And Chemical Properties Analysis

Cyclic di-AMP is a macrocyclic natural product consisting of two nucleotides linked via two phosphodiester linkages . Its molar mass is 658.418 g·mol −1 .

Scientific Research Applications

Microbial Viability and Virulence

c-di-AMP plays a crucial role in the viability and virulence of Gram-positive bacteria. It’s involved in signaling pathways that regulate cellular processes essential for bacterial growth and survival. Alterations in c-di-AMP levels can impact the virulence of microorganisms, making it a target for antimicrobial drug development .

Potassium Ion Homeostasis

This compound is integral to maintaining potassium ion homeostasis within bacterial cells. It regulates the expression of potassium ion channels, which is vital for the survival of bacteria such as Bacillus subtilis .

DNA Damage Repair

c-di-AMP is involved in the DNA damage repair mechanisms. It ensures the proper functioning of cellular processes that respond to genetic damage, thereby maintaining the integrity of the bacterial genome .

Cell Wall Maintenance

The compound is essential for cell wall maintenance, providing structural stability to bacteria. It regulates the balance of cell wall components, which is critical for the shape and rigidity of bacterial cells .

Immune Response Induction

Bacterially produced c-di-AMP can stimulate host immune responses during infection. It binds to innate immune surveillance proteins, indicating its role in the host-pathogen interaction and its potential as a vaccine adjuvant .

Biofilm Formation

c-di-AMP is associated with biofilm formation, which is a protective strategy employed by bacteria. Biofilms are complex communities of microorganisms that are resistant to antibiotics, and c-di-AMP’s role in their formation makes it a significant molecule in the study of bacterial colonization and persistence .

Antibiotic Production

In the bacterium Saccharopolyspora erythraea, c-di-AMP modulates a signaling cascade that enhances antibiotic production. This highlights its role in the regulation of secondary metabolite synthesis, which is of great interest in pharmaceutical research .

Mechanism of Action

Cyclic di-adenosine monophosphate, also known as Cyclic di-AMP, is a second messenger used in signal transduction in bacteria and archaea . It plays a crucial role in various physiological functions and has been implicated in the control of growth, cell wall homeostasis, bacterial biofilm formation, virulence gene expression, heat and osmotic stress regulation and responses, sporulation, potassium transport, lysis, and antibiotic resistance .

Target of Action

Cyclic di-AMP primarily targets proteins and riboswitches involved in potassium homeostasis . It binds to two dedicated signal transduction proteins, DarA and DarB . For DarB, the (p)ppGpp synthetase/hydrolase Rel and the pyruvate carboxylase PycA have been identified as targets .

Mode of Action

Cyclic di-AMP inhibits the expression and activity of potassium uptake systems by binding to riboswitches and transporters, and activates the activity of potassium exporters . This allows the adjustment of uptake and export systems to achieve a balanced intracellular potassium concentration . In the absence of Cyclic di-AMP, many amino acids inhibit the growth of B. subtilis .

Pharmacokinetics

It is synthesized by a membrane-bound diadenylate cyclase enzyme called cdaa (daca), which condenses two atp molecules to make cyclic di-amp, releasing 2 pyrophosphates in the process .

Action Environment

Environmental factors such as osmotic changes caused by rainfall and drought can influence the action of Cyclic di-AMP . When stimulated by cues from the surrounding environment, bacteria and archaea control the intracellular Cyclic di-AMP levels by regulating the diadenylate cyclase or Cyclic di-AMP-specific phosphodiesterase activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXMFTWFFKBFIN-XPWFQUROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317771 | |

| Record name | Cyclic-di-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclic di-AMP | |

CAS RN |

54447-84-6 | |

| Record name | Cyclic-di-AMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54447-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic-di-AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic-di-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIC-DI-AMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

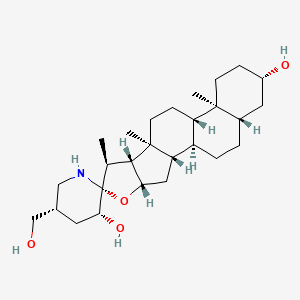

![20-Chloro-1,17-dihydroxy-3,19,21-trimethoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1251522.png)